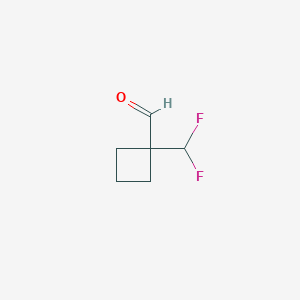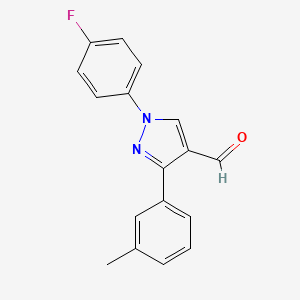
1-(4-fluorophenyl)-3-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorophenyl)-3-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with fluorophenyl and methylphenyl groups, and a formyl group at the fourth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-3-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde typically involves a multi-step reaction process. One common method is the condensation of 4-fluorobenzaldehyde with 3-methylphenylhydrazine in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the pyrazole ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes to ensure consistent quality and yield. Advanced purification techniques, such as column chromatography or recrystallization, are employed to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Fluorophenyl)-3-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromic acid.
Reduction: The pyrazole ring can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form a corresponding amine.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, alcohols, or halides
Major Products Formed:
Carboxylic acid (from oxidation)
Amines (from reduction)
Substituted pyrazoles (from substitution reactions)
Wissenschaftliche Forschungsanwendungen
1-(4-Fluorophenyl)-3-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde has found applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: It has shown promise in the development of new therapeutic agents, particularly in the treatment of inflammatory and autoimmune diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
1-(4-Fluorophenyl)-3-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde is structurally similar to other pyrazole derivatives, such as 1-(4-fluorophenyl)-3-(2-methylphenyl)-1H-pyrazole-4-carbaldehyde and 1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde. These compounds differ in the position of the methyl group on the phenyl ring, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct properties and applications.
Vergleich Mit ähnlichen Verbindungen
1-(4-fluorophenyl)-3-(2-methylphenyl)-1H-pyrazole-4-carbaldehyde
1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde
1-(4-fluorophenyl)-3-(3-ethylphenyl)-1H-pyrazole-4-carbaldehyde
1-(4-fluorophenyl)-3-(3-propylphenyl)-1H-pyrazole-4-carbaldehyde
This comprehensive overview highlights the significance of 1-(4-fluorophenyl)-3-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde in scientific research and its potential applications across various fields. Its unique structure and reactivity make it a valuable compound for further exploration and development.
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-3-(3-methylphenyl)pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O/c1-12-3-2-4-13(9-12)17-14(11-21)10-20(19-17)16-7-5-15(18)6-8-16/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWOSAVBAMUPHIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN(C=C2C=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
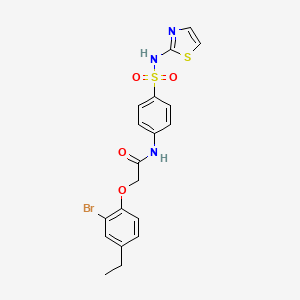
![1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]-3H-indolium](/img/structure/B2663707.png)
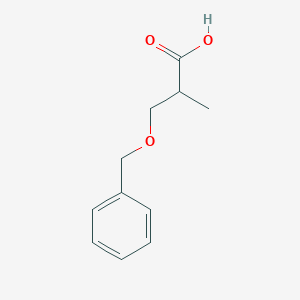
![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2663710.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2663712.png)
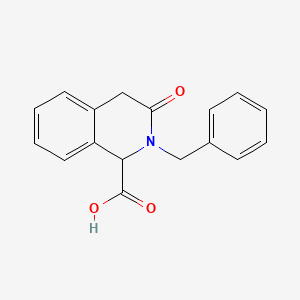
![5-ethyl-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}thiophene-2-sulfonamide](/img/structure/B2663716.png)
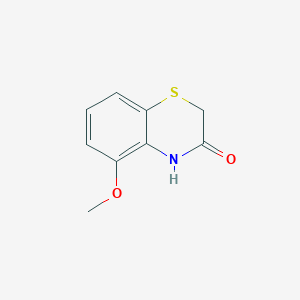
![N-(4-acetylphenyl)-3-amino-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2663718.png)
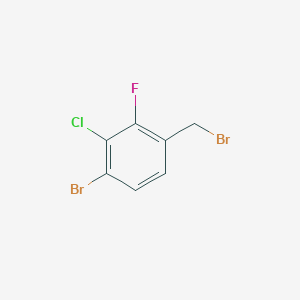
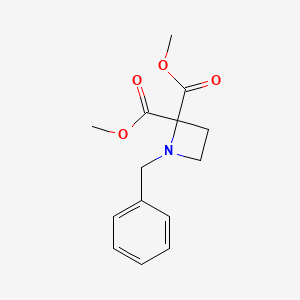
![Methyl 3-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-2-oxoethoxy]-2-thiophenecarboxylate](/img/structure/B2663721.png)
![Diethyl [2-(2,4-dichlorophenyl)-5-(methylamino)-1,3-oxazol-4-yl]phosphonate](/img/structure/B2663723.png)
